![molecular formula C12H16ClNO B13844182 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic structure imparts significant strain, which can influence its reactivity and interactions with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves a multi-step process. One common method includes the cycloaddition of cyclopropenes with aminocyclopropanes, facilitated by photoredox catalysis and blue LED irradiation . This method yields the desired bicyclic structure with good efficiency and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced photochemical setups can enhance the scalability and efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azabicyclic nitrogen or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The methoxyphenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Cyclopropylamines: Compounds with similar reactivity due to the presence of a cyclopropyl group.
Uniqueness
1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to its specific combination of a methoxyphenyl group and an azabicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-5-3-2-4-10(11)12-6-9(12)7-13-8-12;/h2-5,9,13H,6-8H2,1H3;1H |
InChI-Schlüssel |
CPZBKCOAIJKSHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C23CC2CNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


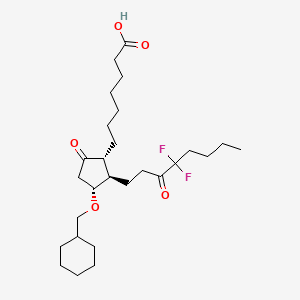
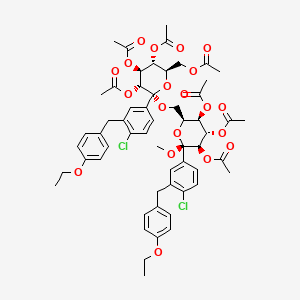
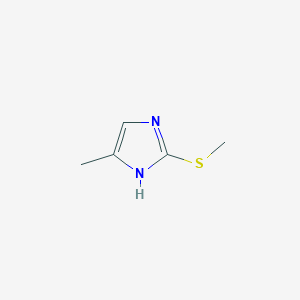
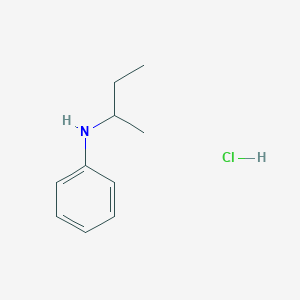





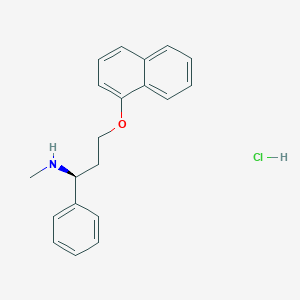


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

